molecular formula C14H23N5O3 B2520461 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 674816-01-4

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2520461
CAS No.: 674816-01-4
M. Wt: 309.37
InChI Key: OZGUJXQYOFKYIH-UHFFFAOYSA-N
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Description

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may confer distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. For instance, starting from a purine core, the introduction of the 2-methoxyethylamino group can be achieved through nucleophilic substitution reactions using 2-methoxyethylamine. The 3-methyl and 7-(3-methylbutyl) groups can be introduced via alkylation reactions using corresponding alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, such as the use of high-purity reagents, controlled temperatures, and catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to alterations in biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific substituents, which may confer distinct pharmacological or chemical properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Biological Activity

8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a purine backbone, which is fundamental to various biological processes, particularly in nucleic acid metabolism and cellular signaling pathways. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including research studies and biochemical analyses.

Molecular Structure and Properties

The molecular formula of this compound is C12H18N4O2C_{12}H_{18}N_{4}O_{2}, with a molecular weight of approximately 250.29 g/mol. The structural features include:

  • Purine Backbone : Essential for its biological functions.
  • Methoxyethyl Side Chain : May enhance solubility and bioavailability.
  • Amino Group : Potentially involved in receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : Targeting enzymes related to purine metabolism.
  • Receptor Modulation : Acting as an agonist or antagonist depending on the target receptor.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antitumor Activity : Some studies suggest that purine derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through enzyme inhibition.

Case Study Data

Study ReferenceBiological Activity ObservedMethodology
Inhibition of cancer cell growthIn vitro assays on human cancer cell lines
Modulation of inflammatory responseAnimal models with induced inflammation

Binding Affinity and Efficacy

Quantitative data regarding the binding affinities of this compound to specific receptors or enzymes is limited but suggests promising potential. Binding studies typically utilize radiolabeled ligands and competition assays to determine efficacy.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, which require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm molecular structure.
  • Mass Spectrometry (MS) : To determine molecular weight and purity.

Synthesis Overview

  • Starting Materials : Purine derivatives as precursors.
  • Reagents : Methoxyethylamine and other alkylating agents.
  • Reaction Conditions : Controlled temperature and inert atmosphere to prevent degradation.

Properties

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-9(2)5-7-19-10-11(16-13(19)15-6-8-22-4)18(3)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUJXQYOFKYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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